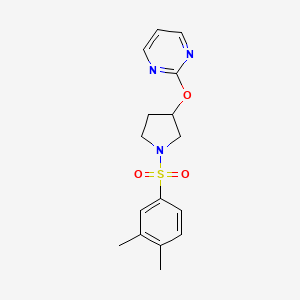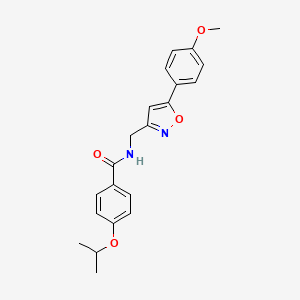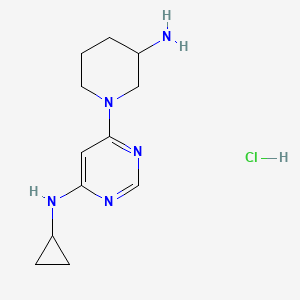
4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine (4-BTP) is a heterocyclic compound that has been extensively studied for its potential applications in various areas of scientific research. 4-BTP is a sulfur-containing pyrimidine derivative with a five-membered ring structure that is made up of two nitrogen atoms and three carbon atoms. It is also known as BTP or 4-BTP. This compound has been studied for its ability to act as a protective agent against oxidative stress and its potential use in drug design. It has also been studied for its potential applications in the fields of biochemistry, pharmacology, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Antihypertensive and Anti-ulcer Activities
Research has indicated that dihydropyrimidine derivatives, including compounds structurally related to 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine, exhibit a wide range of biological activities. These compounds have been synthesized and tested for their antihypertensive and anti-ulcer properties, showing promising results. The studies highlight the potential of these compounds in developing treatments with improved activity and reduced toxicity (Rana, Kaur, & Kumar, 2004); (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Optoelectronic and Charge Transport Properties
Several studies have focused on the optoelectronic and charge transport properties of pyrimidine derivatives, highlighting their potential as efficient materials for electronic applications. The modification of the pyrimidine core structure, including the elongation of π-conjugation and integration of electron-rich and electron-deficient units, has been explored to optimize these properties. These investigations provide insights into designing new materials with improved electronic, photophysical, and charge transfer characteristics for applications in optoelectronic devices (Irfan, 2014); (Irfan, Muhammad, Chaudhry, Al‐Sehemi, & Jin, 2017).
Antitumor Agents
The synthesis of novel dihydropyrimidine derivatives has been reported, showing potent inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes involved in the folate pathway. These compounds exhibit antitumor activity, making them potential candidates for cancer therapy. The research underscores the versatility of the pyrimidine scaffold in developing dual inhibitors with significant therapeutic potential (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Antibacterial and Antifungal Activities
Research into thieno[2,3-d]pyrimidine derivatives has demonstrated their potential as antibacterial and antifungal agents. These studies have led to the development of compounds with significant preventive effects against various plant and human pathogens, suggesting their utility in addressing infectious diseases (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Eigenschaften
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c1-2-6-14-12(5-1)11-15(20-14)13-7-8-17-16(18-13)19-9-3-4-10-19/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORDJYRKBMKEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2659584.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659587.png)
![1-(3-methoxypropyl)-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2659588.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)cyclopropanesulfonamide](/img/structure/B2659593.png)


![Lithium;4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxylate](/img/structure/B2659596.png)
![Methyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2659598.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659599.png)
![Methyl 7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B2659601.png)

![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholin-4-ium 3-carboxypropanoate](/img/structure/B2659603.png)